molecular formula C14H19NO2 B061568 Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 189094-06-2

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B061568
CAS No.: 189094-06-2
M. Wt: 233.31 g/mol
InChI Key: KRSUDBIZXKOKGA-GFCCVEGCSA-N
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Description

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group attached to the 3-position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the tert-butyl ester group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into organic compounds in a more efficient and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex bioactive molecules.

Scientific Research Applications

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structure, which combines the tetrahydroisoquinoline core with a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is classified as an isoquinoline derivative. Its molecular formula is C14H19NO2C_{14}H_{19}NO_2 with a molecular weight of approximately 233.311 g/mol. The presence of a tert-butyl ester group at the 3-position of the tetrahydroisoquinoline ring system enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective properties by acting on specific receptors and enzymes involved in metabolic pathways .

Biological Activity Overview

The compound has shown promise in several areas:

  • Neuroprotection : It may protect neuronal cells from damage due to oxidative stress or excitotoxicity.
  • Modulation of Neurotransmitters : Potential interactions with neurotransmitter receptors could influence mood and cognitive functions.
  • Therapeutic Applications : Investigated for its efficacy in treating neurological disorders such as Parkinson's disease and depression .

Case Studies

  • Neuroprotective Effects :
    • A study indicated that this compound could reduce apoptosis in neuronal cell lines exposed to toxic agents. The compound demonstrated a dose-dependent protective effect, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
  • Receptor Interaction :
    • Research highlighted its ability to selectively modulate dopamine receptors, which are crucial in the treatment of disorders like schizophrenia and addiction. The compound exhibited subtype-selective activity with minimal side effects compared to traditional drugs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related isoquinoline derivatives:

Compound NameStructural FeaturesUnique Attributes
1-Methyl-1H-isoquinolin-6-amineContains an amine groupExhibits different biological activities
6-Bromo-1H-isoquinolin-7-amineHalogenated derivativePotentially enhanced reactivity due to bromine
TetrahydroisoquinolineLacks the tert-butyl ester groupMore straightforward synthesis routes
This compoundTert-butyl ester functionalityUnique stereochemistry influencing biological activity

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of the Tetrahydroisoquinoline Core :
    • Achieved through Pictet-Spengler condensation using an aromatic aldehyde and an amine in acidic conditions.
  • Introduction of the Tert-butyl Ester Group :
    • Utilizes tert-butyl chloroformate in the presence of a base like triethylamine.

Types of Reactions

The compound can undergo various reactions including:

  • Oxidation : Producing hydroxylated derivatives.
  • Reduction : Converting the ester group into alcohols.
  • Nucleophilic Substitution : Allowing for functional group modifications at specific positions on the tetrahydroisoquinoline ring .

Properties

IUPAC Name

tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSUDBIZXKOKGA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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